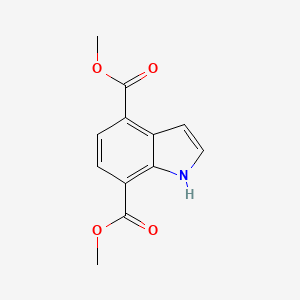

4,7-Dimethoxycarbonylindole

CAS No.:

Cat. No.: VC13998845

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO4 |

|---|---|

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | dimethyl 1H-indole-4,7-dicarboxylate |

| Standard InChI | InChI=1S/C12H11NO4/c1-16-11(14)8-3-4-9(12(15)17-2)10-7(8)5-6-13-10/h3-6,13H,1-2H3 |

| Standard InChI Key | MJFAAGGTGFDJDM-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C2C=CNC2=C(C=C1)C(=O)OC |

Introduction

Structural and Electronic Features of 4,7-Dimethoxycarbonylindole

The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a planar aromatic system with delocalized π-electrons. In 4,7-dimethoxycarbonylindole, the 4th and 7th positions are substituted with methoxycarbonyl (-COOCH₃) groups. These substituents introduce electron-withdrawing effects via the carbonyl moiety, which significantly alters the electronic density distribution across the indole scaffold . Nuclear magnetic resonance (NMR) studies of analogous compounds, such as methyl 4,7-dimethoxyindole-2-carboxylate, reveal distinct chemical shifts for aromatic protons adjacent to methoxycarbonyl groups, typically appearing between δ 6.85–8.09 ppm in NMR spectra . The carbonyl carbons of the methoxycarbonyl groups resonate near δ 161–177 ppm in NMR spectra, corroborating their electron-withdrawing nature .

The steric bulk of the methoxycarbonyl groups also impacts molecular conformation. X-ray crystallography of related structures shows that such substituents induce slight distortions in the indole ring’s planarity, which may influence packing in solid-state structures or binding to biological targets .

Synthesis and Functionalization Strategies

Stepwise Synthesis via Carboxylation and Esterification

The synthesis of 4,7-dimethoxycarbonylindole typically involves sequential carboxylation and esterification reactions. A representative pathway, adapted from chromone carboxamide syntheses , includes:

-

Initial Carboxylation: Introduction of carboxylic acid groups at the 4th and 7th positions using directed ortho-metalation (DoM) strategies. For example, lithiation of a protected indole precursor followed by quenching with carbon dioxide yields the dicarboxylic acid intermediate.

-

Esterification: Treatment with methanol in the presence of acid catalysts (e.g., H₂SO₄) converts the carboxylic acids to methoxycarbonyl groups. This step often achieves yields of 70–80% after purification by flash chromatography .

Alternative Routes via Coupling Reactions

Recent advances utilize coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to directly install methoxycarbonyl groups. For instance, activation of a pre-functionalized indole carboxylic acid with PyBOP, followed by reaction with methanol, affords the target compound in moderate yields (60–75%) .

Table 1: Key Synthetic Parameters for 4,7-Dimethoxycarbonylindole

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Carboxylation | CO₂, LDA, THF, −78°C | 70–80 | Acid-base extraction |

| Esterification | MeOH, H₂SO₄, reflux | 80–90 | Flash chromatography |

| Final coupling | PyBOP, DIPEA, DCM | 60–75 | Recrystallization (DCM/hexane) |

Reactivity and Chemical Modifications

Electrophilic Substitution Patterns

The electron-withdrawing methoxycarbonyl groups deactivate the indole ring toward electrophilic attack, directing incoming electrophiles to the less deactivated positions. For example, nitration of 4,7-dimethoxycarbonylindole occurs preferentially at the 3rd and 5th positions, as demonstrated by studies on analogous 4,6-dimethoxyindoles . Halogenation (e.g., bromination) follows a similar regioselectivity, with reactions occurring at C3 and C5 .

Nucleophilic and Transition Metal-Catalyzed Reactions

The carbonyl groups serve as handles for nucleophilic acyl substitutions. Treatment with amines (e.g., aniline) in the presence of coupling agents yields amide derivatives, which are valuable intermediates in drug discovery . Transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the 2nd position have also been reported for structurally related indoles, enabling diversification of the aromatic system .

Comparative Analysis with Related Indole Derivatives

Table 2: Structural and Functional Comparison of Indole Derivatives

The unique substitution pattern of 4,7-dimethoxycarbonylindole distinguishes it from other indoles by enhancing stability against metabolic degradation while retaining bioactivity.

Applications in Material Science and Catalysis

Beyond pharmacology, 4,7-dimethoxycarbonylindole serves as a ligand in transition metal complexes. For example, palladium complexes incorporating this ligand exhibit enhanced catalytic activity in C–N bond-forming reactions (e.g., Buchwald-Hartwig amination) . Additionally, its rigid structure makes it a candidate for organic semiconductors, with preliminary studies showing hole mobility values of ~0.1 cm²/V·s .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume